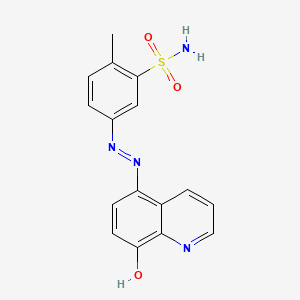
Sodium 3-methyl-2-oxobutanoate-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-méthyl-2-oxobutanoate de sodium-d7 est un dérivé marqué au deutérium du 3-méthyl-2-oxobutanoate de sodium. Ce composé est principalement utilisé dans la recherche scientifique comme composé marqué par un isotope stable. Il sert de précurseur de l'acide pantothénique dans Escherichia coli .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 3-méthyl-2-oxobutanoate de sodium-d7 implique la deutération du 3-méthyl-2-oxobutanoate de sodiumCela peut être réalisé par diverses techniques de deutération, telles que l'échange catalytique ou la réduction chimique en utilisant du gaz deutérium ou des solvants deutérés .
Méthodes de production industrielle : La production industrielle du 3-méthyl-2-oxobutanoate de sodium-d7 est généralement réalisée dans des installations spécialisées équipées pour gérer le marquage isotopique. Le processus de production implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'enrichissement isotopique du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le 3-méthyl-2-oxobutanoate de sodium-d7 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Il peut être réduit pour former des alcools ou d'autres dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où l'ion sodium peut être remplacé par d'autres cations.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Les conditions des réactions de substitution impliquent souvent l'utilisation de solvants polaires et de nucléophiles appropriés.
Principaux produits formés :
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 3-méthyl-2-oxobutanoate de sodium-d7 est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Parmi ses applications, on peut citer :
Chimie : Utilisé comme traceur dans les études métaboliques pour suivre l'incorporation et la transformation du composé dans les voies biochimiques.
Biologie : Employé dans des études impliquant la biosynthèse de l'acide pantothénique dans les micro-organismes.
Médecine : Utilisé dans des études pharmacocinétiques pour comprendre le métabolisme et la distribution des médicaments.
5. Mécanisme d'action
Le mécanisme d'action du 3-méthyl-2-oxobutanoate de sodium-d7 implique son rôle de précurseur dans la biosynthèse de l'acide pantothénique. Dans Escherichia coli, le composé est converti en acide pantothénique par une série de réactions enzymatiques. Le marquage au deutérium permet aux chercheurs de suivre le devenir métabolique du composé et d'étudier ses voies biochimiques .
Composés similaires :
- 3-méthyl-2-oxobutanoate de sodium
- 3-méthyl-2-oxobutyrate de sodium
- Alpha-cétoisovalérate de sodium
Comparaison : Le 3-méthyl-2-oxobutanoate de sodium-d7 est unique en raison de son marquage au deutérium, qui le distingue de ses homologues non marqués. Ce marquage offre un outil précieux aux chercheurs pour étudier les processus métaboliques avec une plus grande précision et exactitude. Les atomes de deutérium dans le 3-méthyl-2-oxobutanoate de sodium-d7 le rendent particulièrement utile dans les études de traçage et dans la compréhension de la pharmacocinétique des composés apparentés .
Applications De Recherche Scientifique
Sodium 3-methyl-2-oxobutanoate-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of the compound in biochemical pathways.
Biology: Employed in studies involving the biosynthesis of pantothenic acid in microorganisms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Mécanisme D'action
The mechanism of action of Sodium 3-methyl-2-oxobutanoate-d7 involves its role as a precursor in the biosynthesis of pantothenic acid. In Escherichia coli, the compound is converted into pantothenic acid through a series of enzymatic reactions. The deuterium labeling allows researchers to track the metabolic fate of the compound and study its biochemical pathways .
Comparaison Avec Des Composés Similaires
- Sodium 3-methyl-2-oxobutanoate
- Sodium 3-methyl-2-oxobutyrate
- Sodium alpha-ketoisovalerate
Comparison: Sodium 3-methyl-2-oxobutanoate-d7 is unique due to its deuterium labeling, which distinguishes it from its non-labeled counterparts. This labeling provides a valuable tool for researchers to study metabolic processes with greater precision and accuracy. The deuterium atoms in this compound make it particularly useful in tracing studies and in understanding the pharmacokinetics of related compounds .
Propriétés
Formule moléculaire |
C5H7NaO3 |
|---|---|
Poids moléculaire |
145.14 g/mol |
Nom IUPAC |
sodium;3,4,4,4-tetradeuterio-2-oxo-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D; |
Clé InChI |
WIQBZDCJCRFGKA-NDCOIKGTSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C(=O)C(=O)[O-])C([2H])([2H])[2H].[Na+] |
SMILES canonique |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


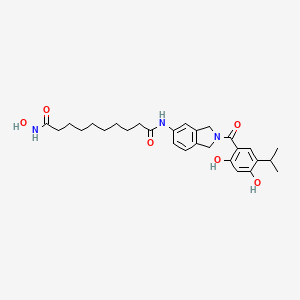
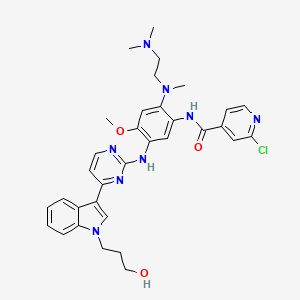



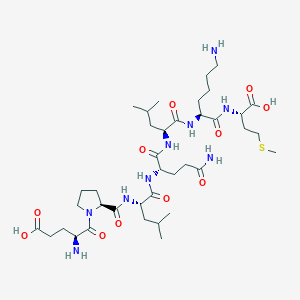
![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
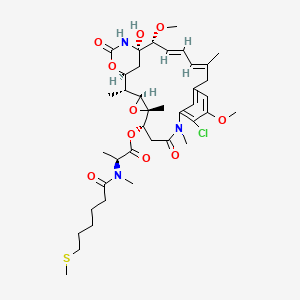
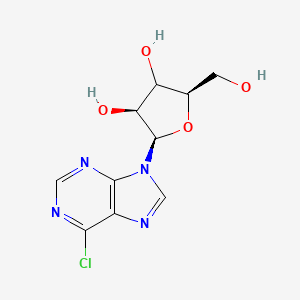
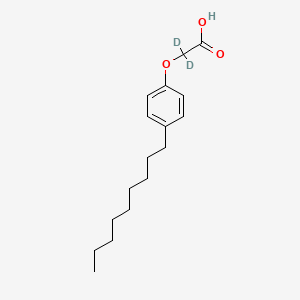

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
